molecular formula C12H14ClNO3 B12431808 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide CAS No. 851398-32-8

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide

Cat. No.: B12431808
CAS No.: 851398-32-8
M. Wt: 255.70 g/mol
InChI Key: BSXDSGTXOJSUAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the exothermic reaction and any hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications in treating diseases due to its structural similarity to bioactive molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the ethyl group, making it less bulky.

Uniqueness

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group can enhance its binding affinity to certain proteins compared to its analogs .

Properties

CAS No.

851398-32-8

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide

InChI

InChI=1S/C12H14ClNO3/c1-8(14-12(15)7-13)9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15)

InChI Key

BSXDSGTXOJSUAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CCl

Origin of Product

United States

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